Dimethyl 1-benzyl-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Dimethyl 1-benzyl-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate, also known as Cilnidipine, is a calcium channel blocker that is widely used in the treatment of hypertension. The compound was first synthesized in the early 1990s and has since been extensively studied for its pharmacological properties.
Scientific Research Applications
Synthesis and Structural Analysis
- Dimethyl 1-benzyl-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a derivative of Hantzsch 1,4-dihydropyridine, which has been synthesized and analyzed using X-ray crystallography, density functional theory (DFT), Hirshfeld surface, and molecular orbital calculations (Jasinski et al., 2013).
Pharmacological Screening for Anticonvulsant and Sedative Activity
- Derivatives of dimethyl 1,4-dihydropyridine-3,5-dicarboxylate, including diethyl and dimethyl variants, have been synthesized and evaluated for in vivo anticonvulsant and sedative activities using methods like Maximal electroshock and Pentylenetetrazole induced convulsion, and locomotor activity assessment (Samaunnisa et al., 2014).
Applications in Larvicidal Activity
- New bis(4-substituted benzyl) 4-(4-substitued phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate derivatives were synthesized and showed promising larvicidal activity against Anopheles arabiensis, a significant mosquito species in malaria transmission (Rao et al., 2017).
Study of Reaction Mechanisms and Stereochemistry
- Investigations into the stereochemistry and reaction mechanisms of 1,4-dihydropyridine derivatives, including the study of rearrangement reactions, have provided insights into the structural and chemical properties of these compounds (Anderson & Johnson, 1966).
Electrochemical Analysis in Protic Medium
- The electrochemical behavior of unsymmetrical 1,4-dihydropyridine derivatives has been analyzed in hydroalcoholic mediums, providing insights into their reduction and oxidation processes and potential applications in chemical synthesis (David et al., 1995).
Synthesis and Characterization Techniques
- The compound has been synthesized and characterized using various techniques such as microwave-assisted synthesis, Hantzsch condensation reactions, and spectroscopic methods, demonstrating its versatility in synthetic chemistry (Zhang et al., 2009).
properties
Product Name |
Dimethyl 1-benzyl-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
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Molecular Formula |
C23H22ClNO6 |
Molecular Weight |
443.9 g/mol |
IUPAC Name |
dimethyl 1-benzyl-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C23H22ClNO6/c1-29-19-10-15(9-18(24)21(19)26)20-16(22(27)30-2)12-25(13-17(20)23(28)31-3)11-14-7-5-4-6-8-14/h4-10,12-13,20,26H,11H2,1-3H3 |
InChI Key |
VHWYLJKJAFJZGR-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)C2C(=CN(C=C2C(=O)OC)CC3=CC=CC=C3)C(=O)OC)Cl)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2C(=CN(C=C2C(=O)OC)CC3=CC=CC=C3)C(=O)OC)Cl)O |
synonyms |
5-Amino-4-oxopentanoic acid hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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